N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, which can be synthesized by reacting 3,4-dichloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with bromine to yield the thiazole ring.
The pyrazole ring is synthesized separately, often starting from hydrazine and a β-diketone. The nitro group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Finally, the thiazole and pyrazole intermediates are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiazole and pyrazole rings, which are known to exhibit biological activity.
Medicine: Potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The nitro group may also play a role in the compound’s biological activity, possibly through redox reactions or interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another thiazole derivative with potential antimicrobial activity.
3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU): A compound with a similar dichlorophenyl group, known for its use as an herbicide.
Uniqueness
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its structural features, including the thiazole and pyrazole rings, the nitro group, and the dichlorophenyl group
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5O3S/c14-7-2-1-6(3-8(7)15)9-5-24-13(17-9)18-12(21)11-10(20(22)23)4-16-19-11/h1-5H,(H,16,19)(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRERQCXVBFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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